Thioether amide PC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

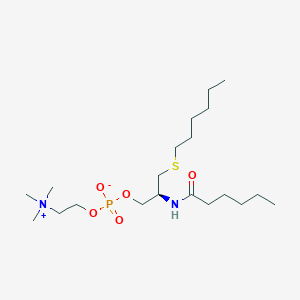

Thioether amide PC, also known as this compound, is a useful research compound. Its molecular formula is C20H43N2O5PS and its molecular weight is 454.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of Secretory Phospholipase A2 (sPLA2)

Thioether amide PC is recognized as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). The compound binds to both the catalytic and activator sites of sPLA2, with a reported IC50 value of 2 µM at a substrate concentration of 0.5 mM. Notably, its binding to the activator site is stronger than to the catalytic site, which can lead to unexpected activation of phospholipase activity at low concentrations .

Table 1: Inhibition Characteristics of this compound

| Property | Value |

|---|---|

| IC50 (sPLA2) | 2 µM |

| Binding Site | Catalytic and Activator |

| Activation Potential | Yes (at low concentrations) |

Antiviral Research

Recent studies have identified thioether amide derivatives as potential inhibitors of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. In silico screening has shown favorable binding free energies for these compounds, suggesting their utility in developing antiviral therapies against COVID-19. Molecular dynamics simulations further support the stability and efficacy of these interactions, positioning thioether amides as promising candidates for drug development .

Case Study: RdRp Inhibition

- Objective : To identify novel RdRp inhibitors.

- Method : High-throughput virtual screening and molecular dynamics simulations.

- Findings : Several thioether-amide compounds showed significant binding affinity to RdRp, indicating potential therapeutic effects against SARS-CoV-2.

Biophysical Studies

Thioether amides are utilized in biophysical chemistry to probe protein folding and stability. Their unique structural properties allow researchers to evaluate the contributions of hydrogen bonding in biomolecular interactions. For instance, replacing amides with thioamides can significantly alter spectroscopic characteristics, making them valuable tools for studying protein dynamics .

Table 2: Spectroscopic Properties Comparison

| Compound Type | UV Absorption Max (nm) | IR Stretch (cm⁻¹) | NMR Chemical Shift (ppm) |

|---|---|---|---|

| Amide | 220 | 1660 | ~170 |

| Thioamide | 265 | 1120 | ~200-210 |

Natural Product Biosynthesis

Thioether amides play a role in the biosynthesis of natural compounds, particularly in the formation of thioamide-containing peptides. These compounds have been linked to improved pharmacokinetic properties and bioactivity in medicinal chemistry contexts. The exploration of thioamidation processes has opened new avenues for discovering novel antibiotics and other therapeutic agents .

Case Study: Closthioamide

- Source : Isolated from an anaerobic bacterium.

- Mechanism : Inhibits DNA gyrase and topoisomerase IV, blocking DNA replication.

- Significance : Represents a new class of antibiotics with unique mechanisms of action.

Analyse Des Réactions Chimiques

Table 1: Copolymerization of AcMeThiFA with Vinyl Monomers

| Monomer | Time (h) | Yield (%) | M<sub>n</sub> (×10<sup>4</sup>) | Thioamide Incorporation (mol%) |

|---|---|---|---|---|

| MA | 96 | 24/84 | 27.7 | 16 |

| St | 120 | 8/78 | 28.2 | 10 |

| DMAA | 98 | 36/91 | 24.3 | 22 |

Radical-Mediated Functionalization

Thioether amides participate in trifluoromethylation and halogenation reactions under radical conditions:

-

Trifluoromethyl-fluorination : Acrylamides react with CF<sub>3</sub> radicals generated from Ru(bpy)<sub>3</sub>Cl<sub>2</sub> and Togni’s reagent, yielding α-CF<sub>3</sub>-substituted amides (45–75% yields). TEMPO trapping confirmed radical intermediates .

-

Chlorination : Using TBACl as a Cl source, acrylamides undergo trifluoromethyl-chlorination with moderate yields (59–76%) .

Hydrolysis and Stability

Thioether amides exhibit pH-dependent stability :

-

Under acidic conditions, thioether linkages in poly(amide-thioether)s remain intact, while amide bonds hydrolyze slowly.

-

In alkaline environments, thioethers oxidize to sulfoxides, but the amide group resists hydrolysis up to pH 12 .

Table 2: Stability of Poly(amide-thioether) Surfactants

| Condition | Stability Duration | Emulsion Type |

|---|---|---|

| Ambient (pH 7) | >5 months | Oil-in-oil |

| 60°C (pH 2) | 48 hours | Phase separation |

| 60°C (pH 12) | 24 hours | Partial oxidation |

Catalytic Reactions

-

Esterification : Amides are esterified using dimethyl sulfate, achieving 75–88% yields under mechanochemical conditions (30 Hz ball milling) .

-

Depolymerization : Poly(ester-alt-thioether)s depolymerize via alcoholysis at 60°C, recovering monomers with >90% efficiency .

Key Mechanistic Insights

Propriétés

Numéro CAS |

144000-46-4 |

|---|---|

Formule moléculaire |

C20H43N2O5PS |

Poids moléculaire |

454.6 g/mol |

Nom IUPAC |

[(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C20H43N2O5PS/c1-6-8-10-12-16-29-18-19(21-20(23)13-11-9-7-2)17-27-28(24,25)26-15-14-22(3,4)5/h19H,6-18H2,1-5H3,(H-,21,23,24,25)/t19-/m0/s1 |

Clé InChI |

DJRPCPXTLALALA-IBGZPJMESA-N |

SMILES |

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

SMILES isomérique |

CCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

SMILES canonique |

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

Synonymes |

1-(hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine 1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine THIOAMID-PC thioether amide PC thioetheramide-PC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.